molecular formula C6H11NO3 B176179 (1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid CAS No. 197247-90-8

(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B176179
CAS No.: 197247-90-8
M. Wt: 145.16 g/mol
InChI Key: HGIWJIYAECWSED-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group. The specific stereochemistry of the compound is denoted by (1R,2S), indicating the spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the carboxylic acid, amino, and hydroxyl groups.

    Introduction of Carboxylic Acid Group: Cyclopentanone is first converted to cyclopentanecarboxylic acid through a carboxylation reaction using carbon dioxide and a suitable base.

    Amino Group Addition: The carboxylic acid derivative is then subjected to an amination reaction, introducing the amino group at the desired position.

    Hydroxyl Group Addition: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2R)-(9CI): Similar structure but different stereochemistry.

    Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2S)-(9CI): Another stereoisomer with distinct properties.

    Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI): Different stereochemistry affecting its reactivity and applications.

Uniqueness

(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

197247-90-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1

InChI Key

HGIWJIYAECWSED-UJURSFKZSA-N

Isomeric SMILES

C1C[C@@H]([C@](C1)(C(=O)O)N)O

SMILES

C1CC(C(C1)(C(=O)O)N)O

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)O

Synonyms

Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI)

Origin of Product

United States

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